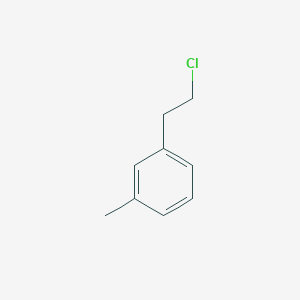

1-(2-Chloroethyl)-3-methylbenzene

描述

Contextualization within Halogenated Aromatic Hydrocarbons and Alkyl Halides Research

1-(2-Chloroethyl)-3-methylbenzene is a chemical compound that belongs to two significant classes of organic molecules: halogenated aromatic hydrocarbons and alkyl halides. As a halogenated aromatic hydrocarbon, its structure features a benzene (B151609) ring substituted with both a methyl group and a chloroethyl group. The presence of the chlorine atom on the ethyl side chain, rather than directly on the aromatic ring, also classifies it as a primary alkyl halide. This dual identity places it at the intersection of research areas investigating the influence of halogenation on the chemical and physical properties of aromatic systems, and the reactivity of alkyl halides in various organic transformations.

Research into halogenated aromatic hydrocarbons is extensive, driven by their wide-ranging applications and environmental significance. This field explores how the type and position of halogen substituents affect the electronic properties and reactivity of the aromatic ring. Alkyl halide research, a cornerstone of organic chemistry, focuses on their utility as electrophiles in substitution and elimination reactions, which are fundamental processes for constructing more complex molecular frameworks. This compound serves as a model compound to study the interplay between the aromatic core and the reactive alkyl halide side chain.

Significance of this compound as a Chemical Research Subject

The significance of this compound in chemical research stems primarily from its potential as a versatile synthetic intermediate. The molecule possesses two key reactive sites: the aromatic ring and the chloroethyl side chain. The primary chloroalkane functional group is susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways, depending on the conditions) and elimination reactions (E1 and E2) to form 3-methylstyrene (B89682). This reactivity allows for the introduction of a wide variety of functional groups at the terminus of the ethyl chain.

Furthermore, the aromatic ring can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions ortho and para to it. This directing effect, combined with the meta-positioning of the existing chloroethyl group, offers pathways to synthesize a range of polysubstituted aromatic compounds with specific substitution patterns. The compound is therefore a valuable building block for creating more complex molecules, potentially including novel pharmaceutical agents or materials. For instance, related structures are investigated for their biological activity; the oxidative metabolism of compounds containing the 1-(2-chloroethyl)-3-methyl moiety can lead to the formation of reactive species like chloroacetaldehyde, a known mutagenic agent, which highlights the importance of understanding the metabolic fate of such structures. nih.gov

Overview of Current Research Landscape Pertaining to the Compound

The current academic research landscape for this compound itself is not extensive. It is more frequently encountered as a potential or actual intermediate in broader synthetic studies rather than the primary subject of investigation. Research often focuses on more complex molecules that can be synthesized from it. For example, the chloroethyl group is a key feature in certain chemotherapeutic agents like lomustine, which is a 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea. rsc.org The synthesis of such drugs often involves the reaction of a precursor alcohol with a chlorinating agent like thionyl chloride to generate the reactive chloroethyl moiety. rsc.orglibretexts.org

Therefore, the research context for this compound is largely defined by the exploration of:

Nucleophilic Substitution/Elimination Reactions: Utilizing the chloroethyl group to attach larger or more functionalized molecular fragments.

Synthesis of Styrene Derivatives: Using it as a precursor for 3-methylstyrene, a monomer for polymerization or a component in other organic reactions.

Electrophilic Aromatic Substitution: Studying how the existing substituents direct further functionalization of the benzene ring.

Research Objectives and Scope of Academic Inquiry

Academic inquiry into this compound and related compounds is typically guided by the following objectives:

Development of Novel Synthetic Methodologies: Exploring efficient and selective methods for its synthesis, often via Friedel-Crafts reactions or from precursor alcohols like 3-methylphenethyl alcohol. acs.org A common strategy involves the Friedel-Crafts acylation of a suitable aromatic precursor followed by the reduction of the resulting ketone, which avoids the carbocation rearrangements often seen in direct alkylations.

Elucidation of Reaction Mechanisms: Investigating the kinetics and mechanisms of its reactions, including the competition between substitution and elimination pathways under various conditions.

Application as a Synthetic Building Block: Using the compound as a starting material for the synthesis of target molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. For example, the reactivity of the chloroethyl group is central to the Menshutkin reaction, where it reacts with tertiary amines to form quaternary ammonium (B1175870) salts. nih.gov

Structure-Activity Relationship Studies: Synthesizing a series of derivatives to understand how structural modifications influence biological activity or material properties.

The scope of this research is foundational, aiming to expand the synthetic chemist's toolkit and provide pathways to new and useful molecules.

Compound Data

The following tables provide key physical and spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

Note: Some properties are sourced from chemical supplier databases due to a lack of comprehensive data in peer-reviewed literature.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 39199-36-5 | youtube.comnih.govchemicalbook.comresearchgate.netyoutube.com |

| Molecular Formula | C9H11Cl | nih.govchemicalbook.comresearchgate.net |

| Molecular Weight | 154.64 g/mol | nih.govchemicalbook.comyoutube.com |

| Appearance | Liquid | researchgate.net |

| Boiling Point | 220.4 ± 9.0 °C at 760 mmHg | youtube.comresearchgate.net |

| Flash Point | 85.0 ± 4.3 °C | youtube.com |

Table 2: Predicted Spectroscopic Data

Note: As experimental spectra for this specific isomer are not widely available in public databases, the following data are predicted based on established principles of spectroscopy and analysis of similar compounds.

| Spectroscopy Type | Predicted Features |

|---|---|

| 1H NMR |

- Aromatic Protons (4H): Multiplets in the range of δ 7.0-7.3 ppm.

|

| 13C NMR | - Aromatic C (quaternary, C-CH3): ~δ 138 ppm. - Aromatic C (quaternary, C-CH2CH2Cl): ~δ 137 ppm. - Aromatic CH: Multiple signals between δ 126-130 ppm. - -CH2Cl: ~δ 45 ppm. - Ar-CH2-: ~δ 36 ppm. - -CH3: ~δ 21 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion [M]+: m/z 154 (35Cl) and 156 (37Cl) in an approx. 3:1 ratio. - Major Fragments: m/z 119 ([M-Cl]+), m/z 105 ([M-CH2Cl]+, benzylic cleavage, likely base peak). |

| Infrared (IR) | - C-H (aromatic): ~3000-3100 cm-1. - C-H (aliphatic): ~2850-2960 cm-1. - C=C (aromatic): ~1600 and 1450 cm-1. - C-Cl stretch: ~650-800 cm-1. |

Structure

3D Structure

属性

IUPAC Name |

1-(2-chloroethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUMKQUZCDYESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617740 | |

| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39199-36-5 | |

| Record name | 1-(2-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloroethyl 3 Methylbenzene

Established Synthetic Pathways to 1-(2-Chloroethyl)-3-methylbenzene

The synthesis of this compound can be approached through distinct and well-documented chemical transformations. The primary routes involve either the direct substitution of a hydroxyl group on a phenethyl alcohol derivative or the introduction of a chloroethyl group onto a methylbenzene core through electrophilic aromatic substitution or side-chain modification.

Synthesis from Phenethyl Alcohol Derivatives

A direct and common method for synthesizing this compound is through the nucleophilic substitution of the corresponding alcohol, 2-(3-methylphenyl)ethanol. This transformation involves the conversion of the primary alcohol's hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

One of the most effective reagents for this conversion is thionyl chloride (SOCl₂). google.comgoogle.com The reaction is typically performed in an appropriate solvent, such as toluene (B28343). google.com The mechanism involves the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This process is advantageous as the removal of gaseous products drives the reaction to completion. In some procedures, a catalyst like zinc chloride (ZnCl₂) may be added to facilitate the reaction. google.com Another approach involves reacting the alcohol with concentrated hydrochloric acid (HCl), often under reflux conditions. sciencemadness.org However, the immiscibility of the alcohol in aqueous HCl can present challenges, potentially requiring vigorous stirring and extended reaction times to achieve a reasonable yield. sciencemadness.org

Halogenation Strategies for Methylbenzene Derivatives

Alternative synthetic strategies begin with methylbenzene derivatives, such as 3-methyltoluene. These methods primarily fall into two categories: Friedel-Crafts reactions or the halogenation of an existing side-chain.

Friedel-Crafts Chloroethylation: This electrophilic aromatic substitution reaction involves alkylating 3-methyltoluene with a suitable 2-chloroethylating agent. researchgate.net A common reactant is 1,2-dichloroethane, used in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). kyoto-u.ac.jp The catalyst polarizes the C-Cl bond of the alkylating agent, generating an electrophile that attacks the electron-rich aromatic ring of 3-methyltoluene. The methyl group is an ortho-, para-director; therefore, this synthesis will produce a mixture of isomers, including 1-(2-chloroethyl)-2-methylbenzene and 1-(2-chloroethyl)-4-methylbenzene, in addition to the desired meta-isomer, this compound. Separating these isomers can be challenging.

Side-Chain Halogenation: A less direct route involves the free-radical halogenation of 3-ethyltoluene. This reaction is typically initiated by UV light or a radical initiator. youtube.com The halogen (e.g., Cl₂) will preferentially substitute a hydrogen atom at the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.com This would primarily yield 1-(1-chloroethyl)-3-methylbenzene rather than the desired this compound. Halogenation at the terminal carbon of the ethyl group is less favored. Therefore, this method is not a primary choice for synthesizing the target compound.

Catalytic Systems in the Synthesis of Chloroethyl Aromatic Compounds

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis of chloroethyl aromatic compounds. The catalytic systems vary significantly depending on the chosen synthetic pathway.

For Friedel-Crafts type reactions, such as the chloroethylation of an aromatic ring, Lewis acids are the most common catalysts. thieme-connect.de Their primary function is to generate a potent electrophile from the alkylating agent. thieme.com Catalysts frequently employed include:

Aluminum chloride (AlCl₃): A very strong and widely used Lewis acid for Friedel-Crafts reactions. thieme.compearson.com

Iron(III) chloride (FeCl₃): Another effective catalyst for electrophilic aromatic substitution. pearson.com

Zinc chloride (ZnCl₂): Often used in chloromethylation and related reactions, sometimes in combination with protic acids like HCl. thieme-connect.degoogle.com

Tin(IV) chloride (SnCl₄): A milder Lewis acid that can offer better selectivity in some cases. thieme-connect.de

In the conversion of phenethyl alcohols to chlorides using thionyl chloride, while the reaction can proceed without a catalyst, the addition of a catalyst like zinc chloride can enhance the reaction rate. google.com For chloromethylation reactions, which are related to chloroethylation, various protic acids such as sulfuric acid, phosphoric acid, and acetic acid have also been shown to have a sufficient catalytic effect. thieme-connect.de

| Catalyst | Synthetic Pathway | Role of Catalyst |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Alkylation | Generation of carbocation electrophile from alkyl halide. thieme.com |

| Iron(III) chloride (FeCl₃) | Friedel-Crafts Alkylation | Similar to AlCl₃, activates the alkylating agent. pearson.com |

| Zinc chloride (ZnCl₂) | Friedel-Crafts & Alcohol Substitution | Used as a Lewis acid catalyst in Friedel-Crafts reactions and to facilitate the conversion of alcohols with thionyl chloride. google.comthieme-connect.de |

| Tin(IV) chloride (SnCl₄) | Friedel-Crafts Alkylation | A milder Lewis acid for controlled alkylation. thieme-connect.de |

| Protic Acids (H₂SO₄, HCl) | Chloromethylation/Alkylation | Can act as catalysts, often in conjunction with aldehydes or other reagents. thieme-connect.de |

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is paramount to maximizing the yield of this compound while minimizing the formation of unwanted byproducts. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of reactants.

In Friedel-Crafts alkylations, a significant challenge is preventing polysubstitution. The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. To mitigate this, an excess of the aromatic substrate (3-methyltoluene) can be used to favor monoalkylation. Temperature control is also critical; Friedel-Crafts reactions are often exothermic, and maintaining a specific temperature can influence isomer distribution and prevent side reactions. chemguide.co.uklibretexts.org For instance, in the alkylation of methylbenzene, the ratio of meta-isomer formation can increase with temperature. chemguide.co.uklibretexts.org

When synthesizing from phenethyl alcohol derivatives, the primary goal is to ensure the complete conversion of the alcohol to the chloride without promoting elimination reactions, which would lead to the formation of 3-methylstyrene (B89682). Using reagents like thionyl chloride is often efficient as the gaseous byproducts (SO₂ and HCl) shift the equilibrium towards the product. orgsyn.org Ensuring the complete removal of the chlorinating agent post-reaction is crucial to prevent degradation of the product during distillation. This can be achieved by washing the reaction mixture with a mild base, such as a sodium carbonate solution. sciencemadness.org

Strategies for yield enhancement are summarized below:

| Parameter | Optimization Strategy | Rationale |

| Temperature | Maintain optimal temperature (e.g., lower temperatures for selectivity, higher for rate). | Controls reaction rate and selectivity, minimizing byproduct formation such as isomers or polymers. chemguide.co.uk |

| Reactant Ratio | Use an excess of the aromatic compound in Friedel-Crafts reactions. | Increases the statistical probability of mono-alkylation, reducing poly-substituted products. |

| Solvent | Select an inert solvent (e.g., nitrobenzene, dichloroethane for Friedel-Crafts). | Solubilizes reactants and can influence catalyst activity and reaction selectivity. thieme.com |

| Catalyst Choice | Use a milder Lewis acid (e.g., SnCl₄) for sensitive substrates. | Can improve selectivity and prevent degradation of starting materials or products. thieme-connect.de |

| Work-up Procedure | Quench the reaction properly and use aqueous washes (e.g., mild base). | Neutralizes the catalyst and removes unreacted reagents and acidic byproducts. sciencemadness.org |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a larger, preparative or industrial scale introduces several practical challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat Management: Friedel-Crafts reactions are notoriously exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature. This can cause uncontrolled side reactions, reduce selectivity, and pose a safety hazard. Effective heat management through the use of jacketed reactors with cooling systems and controlled, slow addition of reagents is essential.

Mass Transfer and Mixing: Ensuring homogenous mixing in large reaction vessels is more challenging than in a small flask. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in poor yield and the formation of impurities. Robust mechanical stirring systems are required to maintain a uniform reaction environment.

Reagent and Waste Handling: Handling large quantities of corrosive and hazardous materials like thionyl chloride, aluminum chloride, and strong acids requires specialized equipment and stringent safety protocols. Furthermore, the disposal of waste products, such as the acidic sludge generated from quenching a Friedel-Crafts reaction, becomes a significant environmental and cost consideration.

Purification: While laboratory-scale purifications often rely on column chromatography, this method is generally not feasible for large quantities. Instead, techniques like vacuum distillation are preferred for purifying the final product. The efficiency of the distillation depends on the boiling points of the desired product and any impurities, such as isomers or unreacted starting materials.

Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 3 Methylbenzene

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The chloroethyl group is the primary site for nucleophilic attack. The nature of this reaction is heavily influenced by the reaction conditions and the nucleophile employed.

Examination of SN1 and SN2 Reaction Pathways

The substitution of the chlorine atom on the ethyl side chain can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

The SN2 pathway is generally favored for primary alkyl halides like 1-(2-chloroethyl)-3-methylbenzene. In this mechanism, the nucleophile attacks the carbon atom bonded to the chlorine in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Factors favoring the SN2 mechanism include the use of a strong, small nucleophile and a polar aprotic solvent. youtube.comquora.com

The SN1 pathway involves a two-step process. First, the leaving group (chloride ion) departs to form a carbocation intermediate. This is the rate-determining step. libretexts.org Subsequently, the nucleophile attacks the carbocation. While primary carbocations are typically unstable, the proximity of the benzene (B151609) ring can offer some stabilization through resonance, although this effect is less pronounced than in a true benzylic carbocation (where the charge is directly adjacent to the ring). SN1 reactions are favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate, and by weaker nucleophiles. youtube.comlibretexts.org A rearrangement (hydride shift) could occur to form a more stable secondary benzylic carbocation, but this is generally less likely for this specific structure.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary quora.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) youtube.com | Polar Aprotic (e.g., acetone, DMSO) youtube.com |

| Kinetics | Rate = k[Substrate] (First-order) libretexts.org | Rate = k[Substrate][Nucleophile] (Second-order) youtube.com |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration |

Reactivity with Nitrogen and Oxygen-Based Nucleophiles (e.g., Amines, Alcohols)

This compound readily reacts with various nitrogen and oxygen-based nucleophiles.

With amines , such as ammonia (B1221849) or primary and secondary amines, the reaction typically proceeds via an SN2 mechanism to yield the corresponding substituted phenylethylamines. These reactions are fundamental in the synthesis of various more complex nitrogen-containing compounds.

With alcohols or alkoxides (which are stronger nucleophiles), the compound can undergo substitution to form ethers. For example, reaction with sodium ethoxide in ethanol (B145695) would yield 1-ethoxy-2-(3-methylphenyl)ethane. Under these conditions, elimination reactions can also be a competing pathway. When a neutral alcohol is used as the nucleophile (and solvent), the reaction conditions might favor an SN1 pathway, although it would be slow.

Electrophilic Aromatic Substitution Reactions of the Methylbenzene Ring

The benzene ring of this compound is susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents. libretexts.org

Substituent Effects on Aromatic Reactivity and Regioselectivity

Two substituents are present on the benzene ring: the methyl group (-CH₃) at position 3 and the 2-chloroethyl group (-CH₂CH₂Cl) at position 1.

Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. ucalgary.ca It donates electron density to the ring primarily through an inductive effect and hyperconjugation. It is an ortho, para-director. ucalgary.calibretexts.org

2-Chloroethyl Group (-CH₂CH₂Cl): This group is generally considered to be weakly deactivating. The chlorine atom is electron-withdrawing via induction, which slightly deactivates the ring. Like other alkyl groups, it acts as an ortho, para-director. lumenlearning.com

The positions on the ring are influenced as follows (numbering with the chloroethyl group at C1):

Position 2: Ortho to the chloroethyl group and ortho to the methyl group.

Position 4: Para to the chloroethyl group and ortho to the methyl group.

Position 5: Meta to both groups.

Position 6: Ortho to the chloroethyl group and para to the methyl group.

Both groups direct incoming electrophiles to positions 2, 4, and 6. Therefore, electrophilic substitution is expected to occur at these positions, leading to a mixture of isomers. The steric hindrance at position 2 (between the two existing groups) might reduce the yield of the 2-substituted product compared to the 4- and 6-substituted products.

Studies on Halogenation, Nitration, and Sulfonation

Specific electrophilic substitution reactions are key to functionalizing the aromatic ring further.

Halogenation: In the presence of a Lewis acid catalyst such as FeCl₃ or AlBr₃, chlorination or bromination will occur on the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction will produce a mixture of 1-(2-chloroethyl)-2-halo-3-methylbenzene, 1-(2-chloroethyl)-4-halo-3-methylbenzene, and 1-(2-chloroethyl)-6-halo-3-methylbenzene.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. libretexts.orgchemguide.co.uk The reaction is typically performed at a controlled temperature to prevent multiple nitrations. libretexts.org The primary products would be the 2-nitro, 4-nitro, and 6-nitro isomers.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). This reaction is generally reversible. The expected products are 2-(2-chloroethyl)-6-methylbenzenesulfonic acid, 4-(2-chloroethyl)-2-methylbenzenesulfonic acid, and 2-(2-chloroethyl)-4-methylbenzenesulfonic acid.

| Reaction | Reagents | Expected Major Products (Isomers) |

|---|---|---|

| Halogenation (X=Cl, Br) | X₂, Lewis Acid (e.g., FeX₃) libretexts.org | 1-(2-Chloroethyl)-4-halo-3-methylbenzene, 1-(2-Chloroethyl)-6-halo-3-methylbenzene |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ libretexts.org | 1-(2-Chloroethyl)-3-methyl-4-nitrobenzene, 1-(2-Chloroethyl)-3-methyl-6-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 4-(2-Chloroethyl)-2-methylbenzenesulfonic acid, 2-(2-Chloroethyl)-4-methylbenzenesulfonic acid |

Elimination Reactions to Form Unsaturated Hydrocarbons

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway. libretexts.org This is a concerted reaction where the base removes a proton from the carbon adjacent to the chloro-bearing carbon, while simultaneously the C-Cl bond breaks and a double bond is formed. openstax.org

The product of this elimination reaction is 1-methyl-3-vinylbenzene . According to Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, this is the only possible alkene product from this specific substrate via beta-elimination. openstax.orgmasterorganicchemistry.com Strong bases such as potassium hydroxide (B78521) (KOH) in ethanol or potassium tert-butoxide are typically used to promote this reaction. libretexts.org

Radical Reactions and Other Transformative Pathways

The reactivity of this compound is characterized by several pathways, including radical-mediated processes and other transformations such as elimination and oxidation reactions. These reactions are influenced by the presence of the aromatic ring, the benzylic methyl group, and the chloroethyl side chain.

Radical Reactions:

One of the primary radical reactions involving this compound is the free-radical substitution at the benzylic methyl group. This reaction is analogous to the well-documented halogenation of methylbenzene (toluene) and typically proceeds via a free-radical chain mechanism when initiated by ultraviolet (UV) light or other radical initiators. nih.govfiu.edu The process can be dissected into three key stages:

Initiation: The reaction is started by the homolytic cleavage of a halogen molecule, such as chlorine (Cl₂), by UV light to produce two chlorine radicals (Cl•). fiu.edu

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of this compound. This is the most likely site of hydrogen abstraction due to the relative stability of the resulting benzylic radical. This step forms a molecule of hydrogen chloride (HCl) and a 3-(2-chloroethyl)benzyl radical. This new radical then reacts with another molecule of Cl₂ to yield the product, 1-(chloromethyl)-3-(2-chloroethyl)benzene, and a new chlorine radical, which continues the chain reaction. researchgate.net

Termination: The chain reaction is terminated when two radicals combine. This can occur through various combinations, such as two chlorine radicals forming Cl₂, or a chlorine radical and a 3-(2-chloroethyl)benzyl radical combining. nih.gov

It is important to note that without UV light and in the presence of a Lewis acid catalyst, electrophilic substitution on the benzene ring would be favored instead. nih.govdiva-portal.org

Other Transformative Pathways:

Beyond radical substitution, this compound can undergo several other important transformations:

Elimination Reactions: The chloroethyl group can undergo elimination of hydrogen chloride (HCl) to form 3-methylstyrene (B89682). This dehydrochlorination can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism, depending on the reaction conditions, particularly the strength of the base used. nih.govelectrochemsci.org

The E2 mechanism is a one-step process where a strong base abstracts a proton from the carbon adjacent to the one bearing the chlorine, while the chloride ion simultaneously departs. This pathway exhibits second-order kinetics. nih.govuotechnology.edu.iq

The E1 mechanism is a two-step process that begins with the slow, unimolecular departure of the chloride ion to form a secondary carbocation. A weak base then abstracts a proton from the adjacent carbon to form the double bond. This reaction follows first-order kinetics. nih.govelectrochemsci.org

Oxidative Metabolism: Research on structurally related compounds suggests that the chloroethyl group can be a site of metabolic oxidation. researchgate.net In a biological system or in the presence of certain oxidizing agents, the chloroethyl substituent can be oxidized to yield chloroacetaldehyde. This transformation highlights a pathway of significant interest due to the known reactivity of α-haloaldehydes. researchgate.net

Thermal Decomposition: Studies on the pyrolysis of the closely related compound 2-chloroethylbenzene have shown that at high temperatures (985 K to 1445 K), the primary reaction is the elimination of HCl to produce styrene, with benzene also being a major product. rsc.org By analogy, the thermal decomposition of this compound is expected to primarily yield 3-methylstyrene.

Kinetic and Thermodynamic Studies of Key Reactions

While specific experimental kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from studies of analogous compounds and theoretical calculations.

Kinetic Data:

The rates of the reactions discussed above are highly dependent on conditions. For instance, the rate of radical chlorination is influenced by the intensity of UV light and the concentration of the reactants.

For elimination reactions, kinetic studies on similar alkyl halides provide a framework for understanding the behavior of this compound. The thermal decomposition of various chlorinated hydrocarbons, which proceeds via unimolecular HCl elimination, has been studied in detail. The Arrhenius parameters for these reactions offer an estimation of the expected kinetic behavior.

Below is a table of kinetic data for the thermal decomposition of related chloroalkanes, which provides a likely range for the activation energy of the dehydrochlorination of this compound.

Table 1: Kinetic Data for Thermal Decomposition of Related Chloroalkanes

| Compound | A (s⁻¹) | Ea (kcal/mol) | Temperature Range (K) | Reference |

|---|---|---|---|---|

| 1,2-Dichloroethane | 10¹³⁹⁸ | 57.8 | 1050-1175 | rsc.org |

| 3-Chlorobut-1-ene | 2.20 x 10¹³ | 48.5 | 593-653 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

The data indicates that the activation energy for the elimination of HCl from a chloroalkane is typically in the range of 45-60 kcal/mol. Computational studies on similar reactions, such as the reaction of chlorine atoms with propene, have also been employed to understand the potential energy surfaces and reaction dynamics, providing theoretical support where experimental data is scarce. ubc.ca

Thermodynamic Data:

Table 2: Thermodynamic Data for the Hydrogenation of α-Methylstyrene

| Reaction | ΔH (kJ/mol) | Catalyst | Reference |

|---|---|---|---|

| Hydrogenation of α-methylstyrene | -109 | Pd/Al₂O₃ | researchgate.netresearchgate.net |

| Hydrogenation of Styrene | - | Ni-Mo-S | peerj.com |

This table is interactive. You can sort the columns by clicking on the headers.

Computational chemistry offers a powerful tool for estimating the thermodynamic properties of such reactions in the absence of experimental data. Methods like Density Functional Theory (DFT) can be used to calculate reaction energies and provide valuable insights into the thermodynamic feasibility of different reaction pathways.

Applications of 1 2 Chloroethyl 3 Methylbenzene in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, 1-(2-Chloroethyl)-3-methylbenzene offers two primary points of reactivity: the chloroethyl side chain and the aromatic ring. The chloroethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This makes it a valuable precursor for creating more elaborate molecular architectures. For instance, the chloro group can be readily displaced by nucleophiles such as amines, alkoxides, and thiolates to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Furthermore, the benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. This regioselectivity allows for controlled functionalization of the aromatic core, enabling the synthesis of polysubstituted benzene derivatives with defined substitution patterns. The combination of these reactive sites makes this compound a potentially valuable intermediate for the multi-step synthesis of intricate organic molecules.

Precursor in Pharmaceutical Synthesis

Although specific examples of pharmaceuticals derived directly from this compound are not prominently documented, the structural elements of the molecule are present in various biologically active compounds. Chloro-containing molecules play a significant role in drug discovery, with over 250 FDA-approved drugs containing chlorine. heegermaterials.com The presence of a chloroethyl group is a key feature in some anticancer agents, where it can act as an alkylating agent.

For example, a related compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (Lomustine), is an antitumor drug. chem.co While the aromatic ring is different, the chloroethylurea functionality is crucial for its therapeutic effect. This suggests that this compound could serve as a starting material for the synthesis of novel pharmaceutical candidates, particularly those designed to interact with biological targets through alkylation or by occupying specific hydrophobic pockets in proteins.

Utility in Agrochemical and Specialty Chemical Production

The development of new agrochemicals often relies on the synthesis of novel organic molecules with specific biological activities. The structural features of this compound make it a candidate for the synthesis of new herbicides, insecticides, and fungicides. The introduction of the m-tolyl group and a reactive chloroethyl chain could lead to compounds with desirable properties for agricultural applications.

In the realm of specialty chemicals, this compound could be utilized as a building block for creating molecules with specific physical or chemical properties, such as dyes, pigments, or additives for various industrial processes. The ability to modify both the side chain and the aromatic ring allows for the fine-tuning of molecular properties to meet the demands of specific applications.

Role in Polymer Science and Materials Development

The reactive nature of this compound suggests its potential use in polymer science. The chloroethyl group can participate in polymerization reactions, either as a monomer or as a chain-transfer agent. For instance, it could be used in the synthesis of specialty polymers with tailored properties. The aromatic ring can also be a site for polymerization or modification of existing polymers. While direct polymerization of this specific compound is not widely reported, related vinylbenzyl chloride compounds are known to be valuable monomers in the production of various polymers.

Development of New Synthetic Reagents and Methodologies

The reactivity of this compound makes it a potential starting point for the development of new synthetic reagents. For example, conversion of the chloroethyl group to other functional groups could yield novel organometallic reagents or phase-transfer catalysts. The unique substitution pattern of the aromatic ring could also be exploited in the design of new ligands for catalysis or as a scaffold for developing novel synthetic methodologies. The exploration of its reactivity could lead to the discovery of new chemical transformations and synthetic strategies.

Computational and Theoretical Chemistry Studies of 1 2 Chloroethyl 3 Methylbenzene

Density Functional Theory (DFT) Investigations of Molecular Structure and Stability

There are no specific DFT studies published that detail the molecular structure and stability of 1-(2-chloroethyl)-3-methylbenzene. Generally, DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnanobioletters.com For a molecule like this compound, DFT calculations would typically be employed to determine optimized molecular geometry, bond lengths, bond angles, and thermodynamic stability. Such studies on related methylbenzene molecules have shown that the addition of substituent groups to the benzene (B151609) ring influences the electronic properties and energy gaps. researchgate.net However, without specific research, any data on bond lengths, angles, or stabilization energies for this compound would be purely hypothetical.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MESP)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the Molecular Electrostatic Potential (MESP) for this compound are not available in the reviewed literature.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller gap generally implies higher reactivity. irjweb.com Calculations for other molecules show how these values are determined and interpreted, but they cannot be directly extrapolated to this compound without a dedicated study. schrodinger.comnist.gov

MESP analysis is used to visualize the charge distribution of a molecule and predict how it will interact with other species, making it a valuable tool for understanding electrophilic and nucleophilic interactions. nanobioletters.comnih.gov The potential map indicates regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, one would expect a negative potential around the chlorine atom and the π-system of the benzene ring, but precise values and detailed maps have not been published.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies detailing reaction mechanisms or identifying transition states involving this compound were found. Theoretical chemists use computational methods to map out the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating transition state structures, which are the energy maxima along the reaction coordinate. For instance, studies on the electrophilic bromination of other benzene derivatives have used DFT to explore addition-elimination mechanisms and explain regioselectivity. rsc.org Similar investigations have not been performed for reactions involving this compound.

Molecular Dynamics Simulations and Conformation Analysis

There is no published research on molecular dynamics (MD) simulations or conformational analysis of this compound. MD simulations are used to study the physical movements of atoms and molecules over time, providing insight into the conformational flexibility and dynamics of a structure. mdpi.com For this compound, the ethyl chloride side chain can rotate, leading to different conformers. MD simulations could determine the relative populations and energy barriers between these conformers, but such specific analyses are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity

While general QSAR studies exist for classes of compounds that include chloroethylbenzene isomers, no specific QSAR model focused on the reactivity of this compound has been developed. researchgate.net QSAR models are statistical models that relate the chemical structure of a substance to its activity, such as reactivity or toxicity. nih.gov A QSAR analysis for chloroethylbenzenes suggested that extrapolating toxicological data from surrogates like monohalogenated benzenes might be more appropriate than from ethylbenzene (B125841) due to their closer proximity in chemical space. researchgate.net However, this provides a general framework rather than a specific, validated QSAR model for the target compound's reactivity.

Environmental Chemistry and Fate of 1 2 Chloroethyl 3 Methylbenzene

Environmental Persistence and Degradation Pathways

The persistence of 1-(2-chloroethyl)-3-methylbenzene in the environment is determined by its resistance to various degradation processes, both abiotic and biotic.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

Abiotic transformation processes, including photolysis and hydrolysis, can contribute to the degradation of organic compounds in the environment.

Photolysis: In the atmosphere, this compound is expected to undergo indirect photolysis through reactions with photochemically produced hydroxyl (OH) radicals. QSAR models, such as the AOPWIN™ program within EPI Suite™, predict the rate of this reaction. The estimated atmospheric half-life for this compound, based on an average OH radical concentration, provides an indication of its persistence in the air.

Hydrolysis: Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for certain organic compounds. For this compound, the presence of a chloroethyl group suggests potential susceptibility to hydrolysis. QSAR models like HYDROWIN™ within EPI Suite™ can estimate the hydrolysis rate constant and the corresponding half-life under different pH conditions (acidic, neutral, and alkaline). The predicted hydrolysis half-life helps to assess the compound's stability in aqueous environments.

Predicted Abiotic Degradation of this compound

| Degradation Process | Predicted Half-life | Notes |

| Atmospheric Photolysis (OH Radical Reaction) | [Data not publicly available] | Half-life is dependent on the concentration of OH radicals. |

| Hydrolysis (at pH 7) | [Data not publicly available] | Rate can vary significantly with pH. |

Note: The data in this table is based on QSAR model predictions and should be interpreted as estimations.

Biotic Transformation and Microbial Degradation

Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. The biodegradability of this compound can be predicted using models like the BIOWIN™ program in EPI Suite™, which provides a qualitative assessment of the likelihood and timeframe of aerobic and anaerobic biodegradation.

The structure of this compound, a chlorinated alkylbenzene, suggests that its microbial degradation may proceed through pathways observed for similar compounds. Bacteria capable of degrading chloroaromatics and alkylbenzenes have been identified. epa.govresearchgate.net The initial steps in the degradation of such compounds often involve oxidation of the aromatic ring or the alkyl side chain. nih.gov For chlorinated aromatic compounds, the cleavage of the carbon-halogen bond is a critical step in their breakdown. epa.gov

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (e.g., water, food). The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogKow), which is a measure of its lipophilicity. A higher LogKow value generally indicates a greater potential for bioaccumulation in fatty tissues.

The bioconcentration factor (BCF) is a more specific measure that describes the accumulation of a substance from water alone. QSAR models, such as the BCFBAF™ program in EPI Suite™, can predict the BCF for fish based on the compound's LogKow. researchgate.netepa.gov

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Chemicals with high persistence and bioaccumulation potential are more likely to biomagnify.

Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Indication |

| LogKow | [Data not publicly available] | Suggests the lipophilicity of the compound. |

| Bioconcentration Factor (BCF) | [Data not publicly available] | Indicates the potential for accumulation in aquatic organisms from water. |

Note: The data in this table is based on QSAR model predictions and should be interpreted as estimations.

Transport and Distribution in Environmental Compartments (Soil, Water, Air)

The transport and distribution of this compound in the environment are influenced by its physicochemical properties, including its vapor pressure, water solubility, and soil adsorption coefficient.

Air: Due to its predicted vapor pressure, this compound is expected to have a tendency to partition into the atmosphere. Its distribution in the air will be governed by atmospheric transport processes.

Water: The water solubility of the compound will determine its concentration in the aqueous phase. The Henry's Law Constant, which can be estimated by models like HENRYWIN™ in EPI Suite™, indicates the partitioning behavior between water and air.

Soil: The mobility of this compound in soil is largely determined by its tendency to adsorb to soil organic carbon. The soil adsorption coefficient (Koc) is a key parameter for assessing this behavior. A higher Koc value suggests that the compound will be more strongly adsorbed to soil and less likely to leach into groundwater. The KOCWIN™ program in EPI Suite™ can provide an estimated Koc value. uninsubria.it

Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Behavior | Governing Factors |

| Air | Likely to partition to the atmosphere. | Vapor Pressure, Henry's Law Constant |

| Water | Moderate to low solubility expected. | Water Solubility, Henry's Law Constant |

| Soil | Mobility depends on soil organic carbon content. | Soil Adsorption Coefficient (Koc) |

Note: The information in this table is based on QSAR model predictions and provides a qualitative assessment of the compound's likely environmental distribution.

Formation of Environmental Metabolites and Degradation Products

The degradation of this compound in the environment can lead to the formation of various metabolites and degradation products. While specific data for this compound is limited, insights can be drawn from the degradation pathways of similar molecules.

The microbial degradation of alkylbenzenes can proceed through the formation of intermediates such as benzylsuccinate and benzoate (B1203000) derivatives under anaerobic conditions. nih.gov Aerobic degradation of ethylbenzene (B125841) can lead to the formation of various hydroxylated and ring-cleavage products. ethz.ch

For chloroaromatic compounds, a key step is often the removal of the chlorine atom, which can occur either before or after the cleavage of the aromatic ring. epa.gov This can result in the formation of chlorinated catechols and other hydroxylated intermediates. epa.gov Further degradation can lead to the opening of the aromatic ring and the formation of aliphatic compounds that can eventually be mineralized to carbon dioxide and water.

Methodologies for Environmental Monitoring and Trace Analysis

The detection and quantification of this compound in environmental samples such as water, soil, and air require sensitive and specific analytical methods. Given its nature as a volatile organic compound (VOC), the methodologies are often similar to those used for other chlorinated hydrocarbons and alkylbenzenes.

Commonly employed techniques for the analysis of VOCs in environmental matrices include:

Gas Chromatography (GC): This is the primary separation technique for volatile compounds. Different types of GC columns can be used to achieve the desired separation from other components in the sample matrix.

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides highly specific and sensitive detection, allowing for the identification and quantification of the target compound even at trace levels. epa.gov

Purge and Trap/Headspace Analysis: These are common sample introduction techniques for GC-MS analysis of VOCs in water and soil samples. They involve purging the volatile compounds from the sample matrix with an inert gas and trapping them on a sorbent material before introducing them into the GC system. gov.bc.ca

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be used to extract VOCs from water and air samples. researchgate.net

The specific analytical method will depend on the environmental matrix being analyzed, the required detection limits, and the available instrumentation.

Advanced Spectroscopic and Structural Characterization of 1 2 Chloroethyl 3 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon and hydrogen framework.

For derivatives of 1-(2-Chloroethyl)-3-methylbenzene, such as [1'- C]1,3,5-Trimethylbenzene, both ¹H and ¹³C NMR spectra are instrumental. researchgate.net In the ¹H NMR spectrum of this derivative, the protons on the aromatic ring and the methyl groups will exhibit characteristic chemical shifts. The integration of the signals corresponds to the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. For instance, the carbon atoms of the methyl groups will have a different chemical shift from the aromatic carbons.

¹H NMR Spectral Data for a Representative Derivative ([1'- C]1,3,5-Trimethylbenzene in CDCl₃):

A resonance signal for the residual solvent (CHCl₃) is typically observed. researchgate.net

The protons of the methyl groups will appear as a sharp singlet.

The aromatic protons will also produce signals in the characteristic aromatic region of the spectrum.

¹³C NMR Spectral Data for a Representative Derivative ([1'- C]1,3,5-Trimethylbenzene in CDCl₃):

Distinct signals will be present for the methyl carbons and the aromatic carbons, with their chemical shifts providing insight into their electronic environment. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.2 | 127 - 130 |

| Ar-CH₂ | 3.0 - 3.2 | 35 - 40 |

| CH₂-Cl | 3.7 - 3.9 | 42 - 47 |

| Ar-CH₃ | 2.3 - 2.4 | 20 - 22 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments.

For a related compound, (1-Chloroethyl)benzene, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues about the molecule's structure. For example, the most abundant fragment ion (base peak) is often the result of the loss of a stable neutral molecule or radical.

Experimental GC-MS Data for (1-Chloroethyl)benzene:

Molecular Ion (M⁺): A peak is observed at m/z 140, corresponding to the molecular weight of the compound. nih.gov

Major Fragment Ions: Prominent peaks are observed at m/z 105, 77, 51, and 79. nih.gov The peak at m/z 105 likely corresponds to the loss of a chlorine radical, forming the stable benzyl (B1604629) cation. The peaks at m/z 77 and 51 are characteristic fragments of the benzene (B151609) ring.

Interactive Data Table: Key Mass Spectrometry Fragments for (1-Chloroethyl)benzene

| m/z | Relative Intensity | Probable Fragment |

|---|---|---|

| 140 | 16.74 - 20.48 | [C₈H₉Cl]⁺ (Molecular Ion) |

| 105 | 99.99 | [C₈H₉]⁺ |

| 79 | 7.71 - 12.55 | [C₆H₇]⁺ |

| 77 | 14.76 | [C₆H₅]⁺ |

| 51 | 15.20 | [C₄H₃]⁺ |

Data obtained from GC-MS analysis with electron ionization (EI). nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The analysis of the vibrational spectra of this compound and its analogs, such as 1-chloroethylbenzene, reveals characteristic bands corresponding to the stretching and bending vibrations of its functional groups. materialsciencejournal.org

Key Vibrational Modes for a Related Compound (1-chloroethylbenzene): materialsciencejournal.org

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The asymmetric and symmetric stretching modes of the methyl group are observed in the 2900-3000 cm⁻¹ region.

C-C Stretching: Vibrations of the benzene ring are found in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is typically observed in the fingerprint region, below 800 cm⁻¹.

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl group occur at specific frequencies.

The FT-IR and FT-Raman spectra of 1-chloroethylbenzene have been recorded and analyzed, with theoretical calculations using Density Functional Theory (DFT) showing good agreement with the observed wavenumbers. materialsciencejournal.org

Interactive Data Table: Characteristic IR and Raman Bands for 1-chloroethylbenzene

| Vibrational Mode | Observed IR Frequency (cm⁻¹) | Observed Raman Frequency (cm⁻¹) |

|---|---|---|

| Methyl Group Stretching | 2929 | 2930 |

| C-H out-of-plane deformation | 971, 911 | 972, 782 |

| Ring Deformation | 697 | - |

These assignments are based on experimental data and DFT calculations. materialsciencejournal.org

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific X-ray diffraction data for this compound was found, studies on related crystalline derivatives can provide insights into the molecular geometry and intermolecular interactions. For instance, X-ray crystallographic analysis of helical nanographenes containing an azulene (B44059) unit, which are complex aromatic structures, has unambiguously confirmed their helical structures. researchgate.net This demonstrates the power of X-ray diffraction in elucidating complex molecular architectures.

Advanced Spectroscopic Techniques (e.g., UV-Vis, CD if chiral derivatives are studied)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene ring.

The UV/Vis absorption spectra of related complex aromatic compounds have been recorded in solvents like dichloromethane. researchgate.net For example, one such compound displays a broad absorption with a maximum at 474 nm, which is attributed to the HOMO→LUMO transition. researchgate.net The spectra of methylbenzenes are generally similar to that of benzene, with some shifts and the potential appearance of new bands in more substituted compounds. researchgate.net

The NIST Chemistry WebBook provides access to UV/Visible spectra for related compounds such as 1-chloro-3-methylbenzene. nist.gov

If chiral derivatives of this compound were to be synthesized, Circular Dichroism (CD) spectroscopy would be an invaluable tool for studying their stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules.

Future Research Directions and Unanswered Questions Regarding 1 2 Chloroethyl 3 Methylbenzene

Exploration of Asymmetric Synthesis and Chiral Derivatives

A significant frontier in the study of 1-(2-chloroethyl)-3-methylbenzene lies in the realm of asymmetric synthesis. sigmaaldrich.com This specialized area of organic chemistry focuses on methods that produce a specific enantiomer or diastereomer of a chiral molecule. sigmaaldrich.com For this compound, this would involve creating a chiral center, a carbon atom attached to four different groups, which is not present in its parent structure.

The development of chiral derivatives of this compound opens the door to a host of new applications, particularly in pharmaceuticals and materials science. Chiral molecules are crucial in drug development, as different enantiomers of a drug can have vastly different biological activities.

Future research will likely focus on:

Developing Novel Chiral Catalysts: The use of chiral Lewis acid catalysts is a powerful strategy for asymmetric synthesis. sigmaaldrich.com Research into new catalysts specifically designed for substrates like this compound could lead to highly efficient and selective reactions.

Investigating Stereoselective Reactions: This involves studying reactions that favor the formation of one stereoisomer over another. For example, asymmetric cross-coupling reactions catalyzed by chiral metal complexes could be a fruitful area of exploration. nih.govmdpi.com

Computational Modeling: Theoretical calculations can provide valuable insights into the mechanisms of asymmetric reactions, helping to predict the most effective catalysts and reaction conditions. nih.govmdpi.com

Investigation of Novel Catalytic Transformations

The chloroethyl group in this compound provides a reactive handle for a variety of chemical transformations. Future research will undoubtedly delve into new catalytic methods to functionalize this compound, expanding its synthetic utility.

Key areas of interest include:

Cross-Coupling Reactions: These reactions, which form a bond between two different molecules with the aid of a metal catalyst, are a cornerstone of modern organic synthesis. Investigating new cross-coupling partners for this compound could lead to the creation of a diverse range of new molecules.

C-H Activation: This cutting-edge technique involves the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Applying C-H activation strategies to the aromatic ring of this compound would provide a powerful and efficient way to introduce new functional groups.

Enantioselective Catalysis: Building on the exploration of chiral derivatives, research into enantioselective catalytic transformations will be crucial. This involves using chiral catalysts to control the stereochemical outcome of reactions, leading to the synthesis of single-enantiomer products. harvard.edu

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, a major focus of future research will be the development of sustainable synthesis routes for this compound and its derivatives. jddhs.com The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, will guide these efforts. nih.govuniroma1.it

Potential research directions include:

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. jddhs.com Research into the use of more benign alternatives, such as water, supercritical fluids, or biodegradable solvents like Cyrene™, is a key aspect of green chemistry. nih.gov

Catalytic and Biocatalytic Methods: Catalysts, by their nature, are used in small amounts and can be recycled, making them a cornerstone of green chemistry. nih.gov Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers the potential for highly selective and environmentally friendly processes. qut.edu.au

Continuous Flow Chemistry: This technique, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, can offer improved safety, efficiency, and scalability. rsc.org The development of continuous flow processes for the synthesis of this compound could lead to more sustainable manufacturing. rsc.org

Atom Economy: This principle of green chemistry focuses on maximizing the incorporation of all materials used in the process into the final product, thereby minimizing waste. qut.edu.au Future synthetic routes will be designed with high atom economy in mind. qut.edu.au

Deeper Insight into Environmental Impact and Remediation Technologies

As with any chemical compound, understanding the environmental fate and potential impact of this compound is crucial. Future research will aim to provide a comprehensive picture of its behavior in the environment and to develop effective remediation strategies if necessary.

Areas for investigation include:

Biodegradation Studies: Research into the ability of microorganisms to break down this compound will be essential to assess its persistence in the environment.

Toxicity Assessments: Comprehensive studies will be needed to determine the potential toxicity of the compound to various organisms and ecosystems.

Development of Remediation Technologies: In the event of environmental contamination, effective remediation technologies will be required. Research may focus on both in-situ and ex-situ methods. In-situ techniques treat the contamination in place and include chemical oxidation, chemical reduction, and bioremediation. itrcweb.orgcarusllc.comaugustmack.com Ex-situ methods involve removing the contaminated material for treatment. augustmack.com Advanced oxidation processes and bioremediation are promising avenues for the breakdown of chlorinated aromatic compounds. epa.gov

Integration of Artificial Intelligence and Machine Learning in Compound Research

For this compound, AI and ML could be applied to:

Predicting Reaction Outcomes: Machine learning models can be trained to predict the products and yields of chemical reactions, saving time and resources in the laboratory. researchgate.net

Designing Novel Synthetic Routes: AI-powered retrosynthesis tools can propose new and efficient synthetic pathways to target molecules, including derivatives of this compound. pharmafeatures.comrsc.org

Optimizing Reaction Conditions: AI algorithms can be used to identify the optimal conditions for a chemical reaction, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproducts. researchgate.net

Predicting Physicochemical Properties and Biological Activity: Machine learning models can predict the properties of new compounds before they are even synthesized, helping to guide research efforts towards molecules with desired characteristics.

The integration of these powerful computational tools will undoubtedly accelerate the pace of research and innovation related to this compound. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Chloroethyl)-3-methylbenzene, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via alkylation of 3-methylbenzene derivatives. A key route involves reacting 3-methylbenzyl chloride with 2-chloroethylating agents (e.g., allyl chloride) in the presence of a base like potassium carbonate. Solvents such as dichloromethane or THF are used under reflux (40–60°C), with reaction times varying between 12–24 hours .

- Optimization : Yield (60–85%) depends on stoichiometric ratios (1:1.2 molar ratio of benzyl chloride to alkylating agent) and base strength. Impurities like unreacted starting materials or di-substituted byproducts can be minimized via controlled temperature and inert atmospheres .

- Table 1 : Comparison of Synthetic Methods

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃, Allyl Cl | DCM | 25 | 72 | 95 |

| NaH, Et₂O | THF | 40 | 68 | 90 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.2–7.4 ppm, methyl group at δ 2.3 ppm (singlet), and chloroethyl chain protons at δ 3.6–3.8 ppm (triplet) and δ 1.8–2.0 ppm (multiplet) .

GC-MS : Molecular ion peak at m/z 168.6 (M⁺) with fragments at m/z 91 (tropylium ion) and 63 (chloroethyl loss) .

FT-IR : C-Cl stretch at 650–750 cm⁻¹ and aromatic C-H stretches at 3000–3100 cm⁻¹ .

Advanced Research Questions

Q. How do substituents on the benzene ring affect the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight : The methyl group at the 3-position induces steric hindrance, reducing reactivity at the ortho position. However, the chloroethyl chain’s electron-withdrawing effect enhances electrophilicity at the para position. Computational studies (DFT) suggest a 15% lower activation energy for para-substitution compared to meta .

- Experimental Validation : Reactions with NH₃ in ethanol show 80% para-amination vs. 10% ortho under identical conditions .

Q. What toxicological models are appropriate for assessing the carcinogenic potential of this compound derivatives?

- In Vivo Models : Rodent studies (rats/mice) are standard for evaluating carcinogenicity. Related nitrosoureas (e.g., CCNU) showed dose-dependent hepatotoxicity and neurotoxicity at 50–100 mg/kg .

- In Vitro Alternatives : Ames tests (mutagenicity) and human hepatocyte assays (metabolic activation) are critical. The compound’s chloroethyl group may form DNA adducts, as seen in analogs like BCNU .

Q. How should researchers address discrepancies in reported reaction yields for the synthesis of this compound?

- Root-Cause Analysis :

- Purity of Reagents : Trace moisture in solvents (e.g., DCM) can hydrolyze chloroethyl intermediates, reducing yields by 10–15% .

- Catalytic Effects : Residual metals in commercial bases (e.g., K₂CO₃) may accelerate side reactions. Chelating agents (EDTA) improve consistency .

- Table 2 : Yield Variability Factors

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Moisture in Solvent | -15% | Molecular sieves/degassing |

| Impure Alkylating Agent | -20% | Distillation before use |

Q. What are the key considerations in designing kinetic studies for reactions involving this compound?

- Experimental Design :

Quenching Methods : Rapid cooling (-78°C) or acid quenching (HCl) to arrest reaction progress.

Monitoring Tools : In-situ FT-IR for real-time tracking of C-Cl bond cleavage.

Rate Law Determination : Pseudo-first-order conditions with excess nucleophile (e.g., NaI in acetone) to isolate chloroethyl reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。